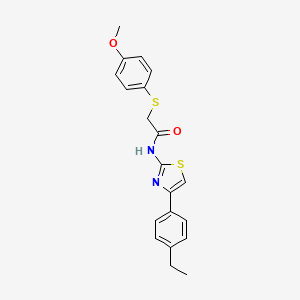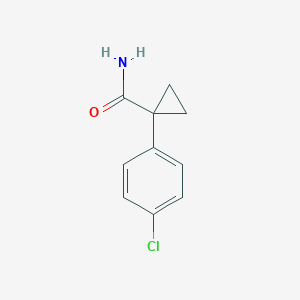
1-(4-Chlorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.64 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The InChI code for 1-(4-Chlorophenyl)cyclopropane-1-carboxamide is1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) . This indicates that the molecule consists of a cyclopropane ring attached to a carboxamide group and a 4-chlorophenyl group . Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)cyclopropane-1-carboxamide has a molecular weight of 195.65 and a complexity of 217 . It has 1 hydrogen bond acceptor and 1 hydrogen bond donor . The topological polar surface area is 43.1Ų .Aplicaciones Científicas De Investigación
Summary of the Application
The compound “[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates” was synthesized and studied for its potential anticancer and antituberculosis properties. The compound was tested in vitro against a cancer cell line and a standard strain of M. tb h37Rv for tuberculosis .
Methods of Application or Experimental Procedures
The compound was synthesized using reductive amination in the presence of elemental sodium triacetoxyborohydride . The structures of all newly synthesized derivates were characterized by elemental analysis and spectral studies . The compounds were then screened in vitro for anticancer and antituberculosis activity .
Results or Outcomes
Three compounds (3a, 3b, 3c) showed significant anticancer activity in vitro against the MDA-MB-435 cancer cell line . Five selected compounds were screened for antituberculosis activity using Middlebrook 7H-9 broth and a standard strain of M. tb h37Rv . Compound 3c exhibited both significant antituberculosis and anticancer activity .
2. Antiviral Studies
Summary of the Application
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as potential antiviral agents .
Methods of Application or Experimental Procedures
These indole derivatives were prepared and tested for their inhibitory activity against influenza A .
Results or Outcomes
One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
3. Antiviral Studies
Summary of the Application
Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as potential antiviral agents .
Methods of Application or Experimental Procedures
These indole derivatives were prepared and tested for their inhibitory activity against influenza A .
Results or Outcomes
One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
Safety And Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXQDCQEXJOOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanecarboxamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

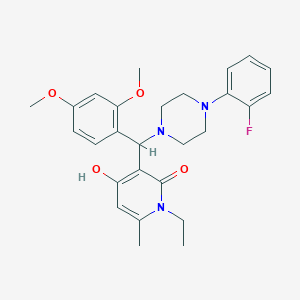
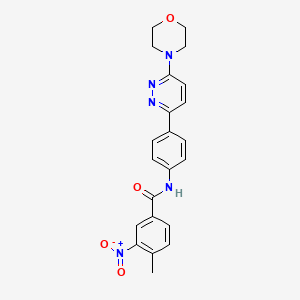
![2-methyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile](/img/no-structure.png)
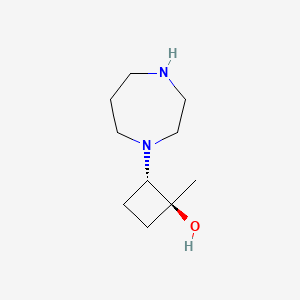
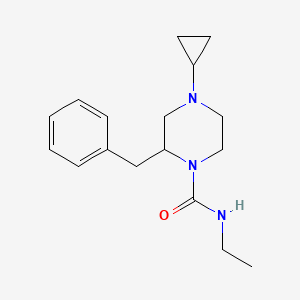
![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)
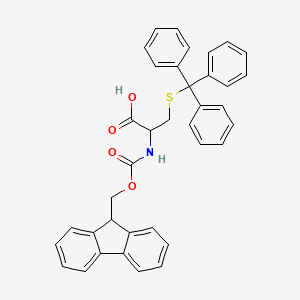
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)
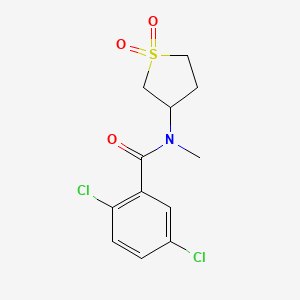

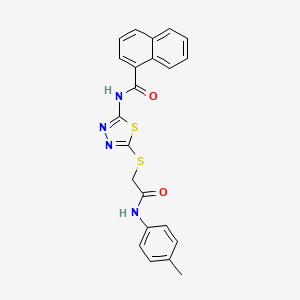
![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)
